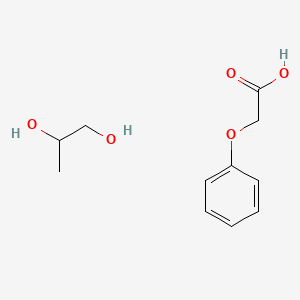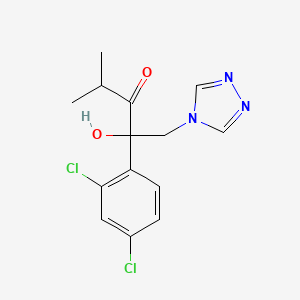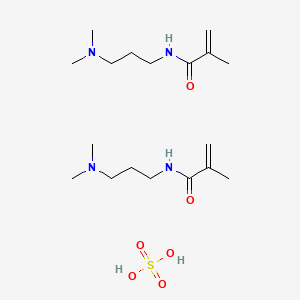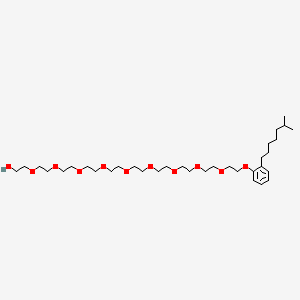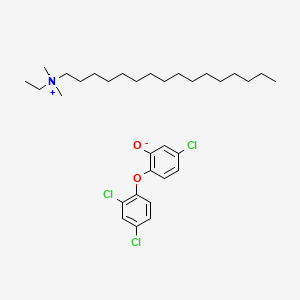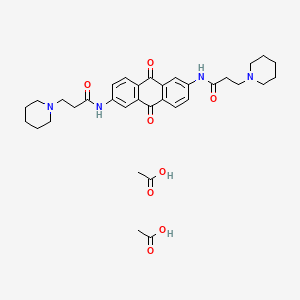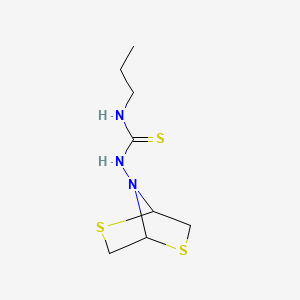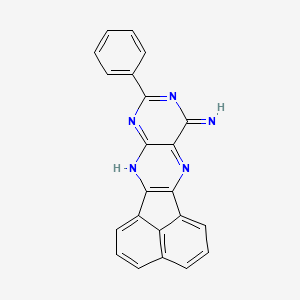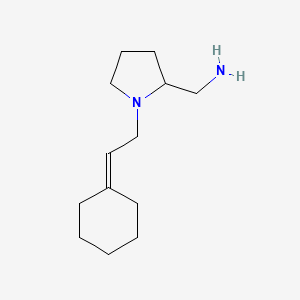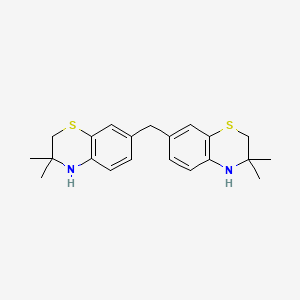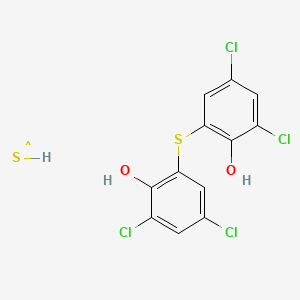
Bithifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bithifen, also known as bifenthrin, is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It is known for its effectiveness against a broad spectrum of insect pests, including ants, beetles, mosquitoes, and spiders. This compound is characterized by its long residual activity and low water solubility, making it a preferred choice for various pest management applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bithifen is synthesized through an esterification reaction involving lambda-cyhalothric acid and biphenyl alcohol. The reaction is catalyzed by a suitable catalyst and conducted in the presence of a solvent. The water generated during the reaction is removed azeotropically, and the product is crystallized after partial solvent removal .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes. The reaction system is concentrated, cooled, and crystallized without the need for washing, making the process environmentally friendly. The yield of this compound in industrial production can reach 95% or above, with product purity exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
Bithifen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products
Oxidation: Hydroxy-bithifen and hydroxy-methyl-bithifen.
Reduction: Biphenyl alcohol and biphenyl acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bithifen has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyrethroid insecticides.
Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects.
Medicine: Explored for its potential use in developing new insecticidal formulations.
Industry: Widely used in agricultural pest control and residential pest management
Mechanism of Action
Bithifen exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels, delaying their closure and causing prolonged depolarization of the nerve membrane. This results in continuous nerve firing, leading to paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar applications but different chemical structure.
Deltamethrin: Known for its high potency and effectiveness against a wide range of pests.
Cypermethrin: Widely used in agriculture and residential pest control
Uniqueness of Bithifen
This compound is unique due to its long residual activity and low water solubility, which make it highly effective in soil and other environments where prolonged pest control is needed. Its ability to target a broad spectrum of pests with minimal environmental impact further distinguishes it from other pyrethroids .
Properties
CAS No. |
57484-86-3 |
|---|---|
Molecular Formula |
C12H7Cl4O2S2 |
Molecular Weight |
389.1 g/mol |
InChI |
InChI=1S/C12H6Cl4O2S.HS/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;/h1-4,17-18H;1H |
InChI Key |
UAULZKIRDNZQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl.[SH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


